An In-depth Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate (CAS No. 81581-27-3)
An In-depth Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate (CAS No. 81581-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, bearing the CAS number 81581-27-3, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of the benzodioxole moiety, a privileged scaffold in numerous biologically active compounds, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and its role as a precursor to compounds with potential anticancer and antimicrobial activities. Detailed experimental protocols, spectroscopic data, and an exploration of the mechanistic pathways influenced by its derivatives are presented to support researchers in leveraging this compound for innovative drug development.
Introduction: The Significance of the Benzodioxole Scaffold
The benzo[d][1][2]dioxole (also known as methylenedioxybenzene) moiety is a recurring structural motif in a vast array of natural products and synthetic molecules exhibiting significant biological activities.[3] Its rigid, planar structure and unique electronic properties contribute to favorable interactions with various biological targets, including enzymes and receptors. Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate serves as a key starting material for introducing this valuable pharmacophore into more complex molecular architectures, paving the way for the development of novel drugs with potentially enhanced efficacy and selectivity. This guide will delve into the technical details of this compound, providing a foundation for its application in advanced drug discovery programs.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 81581-27-3 | Multiple Sources |
| Molecular Formula | C₁₂H₁₂O₅ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Boiling Point | 358.8°C at 760 mmHg | [1] |
| Density | 1.275 g/cm³ | [1] |
| Appearance | Light yellow to yellow solid | - |
Spectroscopic Data:
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¹H NMR: For a related compound, (Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate, characteristic peaks include signals for the aromatic protons, the methylene protons of the dioxole ring (around 5.91 ppm), and the ethyl ester group (a quartet around 3.85 ppm and a triplet around 0.99 ppm).[4]
-
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the aromatic carbons, the methylene carbon of the dioxole ring, and the carbons of the ethyl ester.
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FTIR (KBr, cm⁻¹): Infrared spectroscopy would likely reveal strong absorption bands corresponding to the C=O stretching of the ketone and ester groups (typically in the range of 1680-1750 cm⁻¹), as well as C-O stretching and aromatic C-H stretching vibrations. For a similar derivative, characteristic peaks were observed at 2986, 1680, 1590, 1411, and 1232 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the ethoxy group and cleavage of the benzodioxole ring.
Synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is primarily achieved through two well-established organic reactions: the Claisen condensation and Fischer esterification. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Claisen Condensation
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that utilizes an ester as a key reactant. In the context of synthesizing the title compound, this would involve the reaction of a suitable benzodioxole-containing ester with an enolizable ester in the presence of a strong base.
Conceptual Workflow for Claisen Condensation:
Figure 1. Conceptual workflow for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate via Claisen Condensation.
Detailed Experimental Protocol (Representative):
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension of sodium ethoxide, add a solution of methyl 3,4-methylenedioxybenzoate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Synthesis via Fischer Esterification
An alternative route involves the Fischer esterification of the corresponding carboxylic acid, 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid, with ethanol in the presence of an acid catalyst.
Conceptual Workflow for Fischer Esterification:
Figure 2. Conceptual workflow for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate via Fischer Esterification.
Detailed Experimental Protocol (Representative): [5][6][7][8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Drug Discovery and Development
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is not typically an end-product with direct therapeutic applications. Instead, its value lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Precursor for Anticancer Agents
The benzodioxole scaffold is present in numerous compounds with demonstrated anticancer activity.[10][11] Derivatives synthesized from Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate have shown promise in inhibiting the proliferation of various cancer cell lines.
Quantitative Data on Anticancer Activity of Benzodioxole Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| Bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives | HepG2 (Liver) | 2.38 | EGFR inhibition, apoptosis induction | [12] |
| HCT116 (Colon) | 1.54 | [12] | ||
| MCF-7 (Breast) | 4.52 | [12] | ||
| N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines | HeLa (Cervical) | 2.07 | Induction of apoptosis, S-phase and G2/M-phase arrest | [8] |
| A549 (Lung) | 3.52 | [8] | ||
| MCF-7 (Breast) | 2.55 | [8] |
Mechanistic Insights into Anticancer Activity:
Derivatives of 1,3-benzodioxole have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Thioredoxin Reductase (TrxR): Some benzodioxole-arsenical conjugates have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[13][14]
-
Induction of Apoptosis: Many benzodioxole derivatives have been demonstrated to induce programmed cell death in cancer cells.[8][12]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as the G2/M or S phase, preventing cancer cell proliferation.[8][15]
-
Inhibition of Angiogenesis: Some piperine derivatives, which contain the benzodioxole moiety, have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[11]
Signaling Pathway Involvement (Hypothetical):
Based on the known mechanisms of related compounds, derivatives of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate could potentially modulate key signaling pathways involved in cancer progression.
Figure 3. Potential signaling pathways modulated by anticancer benzodioxole derivatives.
Precursor for Antimicrobial Agents
The benzodioxole scaffold is also a component of molecules with notable antimicrobial properties. Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate can be used to synthesize novel compounds with activity against various bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity of Benzodioxole Derivatives:
| Compound Class | Bacterial Strain | MIC (nM) | Reference |
| 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-pyrrolidinemethanone-4,5-dihydropyrazole | Sarcina | 80 | [16][17] |
| Staphylococcus aureus | 110 | [16][17] | |
| 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-hydroxypiperidinoethanone-4,5-dihydropyrazole | Sarcina | 90 | [16][17] |
Potential Mechanisms of Antimicrobial Action:
While the exact mechanisms are often compound-specific, potential antibacterial targets for benzodioxole derivatives include enzymes involved in essential metabolic pathways, such as fatty acid biosynthesis. For instance, β-ketoacyl-acyl carrier protein synthase III (FabH) has been identified as a potential target.[18]
Conclusion and Future Perspectives
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a chemical intermediate of considerable value to the drug discovery and development community. Its straightforward synthesis and the inherent biological relevance of the benzodioxole moiety make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential for developing novel therapeutics. Future research should focus on elucidating the specific mechanisms of action of these derivatives and optimizing their structure-activity relationships to enhance potency and selectivity. The exploration of this compound and its analogues will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
-
MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Retrieved from [Link]
-
PubMed. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]
-
University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile. Retrieved from [Link]
-
ResearchGate. (2006). (Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
MDPI. (n.d.). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
PubMed. (2019). Synthesis and anticancer activity of bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives with molecular docking study. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(Benzo[d][1][2]dioxol-4-yl(methyl)amino)-3-oxopropanoate. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzo[1][2]dioxol-5-yl-2-benzoyl-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one. Retrieved from [Link]
-
Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
Sources
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | Benchchem [benchchem.com]
- 13. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]
- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
